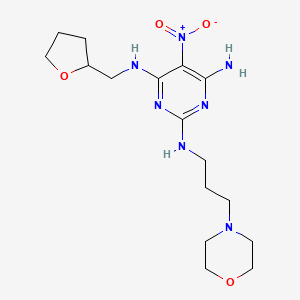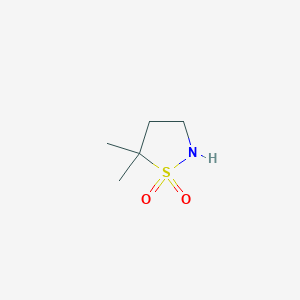![molecular formula C6H9N3 B2796875 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine CAS No. 2383967-91-5](/img/structure/B2796875.png)
4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system consisting of a pyrazole ring and a pyridazine ring, which imparts unique chemical and biological properties. The structural motif of this compound is often utilized as a scaffold in drug discovery and development due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups, which can further be utilized in medicinal chemistry and material science.
Applications De Recherche Scientifique
4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of target proteins, leading to modulation of biological pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine
Uniqueness
4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine is unique due to its specific ring fusion and electronic properties, which differentiate it from other similar compounds. Its distinct structure allows for unique interactions with biological targets, making it a valuable scaffold in drug discovery. Additionally, its chemical reactivity and versatility in synthetic applications further highlight its importance in various fields of research.
Propriétés
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-6-3-5-8-9(6)7-4-1/h3,5,7H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHAKTUKHJVSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=NN2NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid](/img/structure/B2796794.png)

![N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2796800.png)
![2-(1-{[(5-methyl-1H-pyrazol-3-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2796801.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2796804.png)

![(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2796806.png)

![5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2796811.png)
![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide](/img/structure/B2796812.png)


